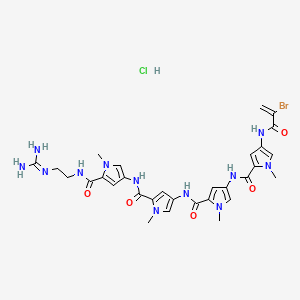

Brostallicin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de brostallicine est un composé synthétique connu pour ses puissantes propriétés anticancéreuses. Il s’agit d’un liant de la gouttière mineure de l’ADN de deuxième génération, structurellement apparenté à la distamycine A. Le chlorhydrate de brostallicine a montré une large activité antitumorale dans les modèles précliniques et fait actuellement l’objet d’essais cliniques pour évaluer son efficacité contre divers cancers .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorhydrate de brostallicine est synthétisé par une série de réactions chimiques impliquant la fraction α-bromoacrylique. La synthèse commence par la préparation d’un cadre pyrrolcarbamoyle à quatre unités se terminant par une fraction guanidine. Cette structure est ensuite modifiée pour inclure le groupe α-bromoacrylique, qui est crucial pour ses propriétés de liaison à l’ADN .

Méthodes de production industrielle : La production industrielle du chlorhydrate de brostallicine implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes requises pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de brostallicine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : La fraction α-bromoacrylique peut subir des réactions de substitution nucléophile, en particulier avec le glutathion, conduisant à la formation d’un complexe hautement réactif.

Réactions de liaison : Il se lie à la gouttière mineure de l’ADN, en particulier aux séquences riches en TA, formant un complexe stable.

Réactifs et conditions courantes :

Glutathion : Agit comme nucléophile dans les réactions de substitution avec le chlorhydrate de brostallicine.

Principaux produits formés :

Complexe glutathion-brostallicine : Formé lors des réactions de substitution nucléophile.

Complexe ADN-brostallicine : Formé lors des réactions de liaison à l’ADN.

4. Applications de la recherche scientifique

Le chlorhydrate de brostallicine a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Brostallicin hydrochloride has several scientific research applications, including:

Chemistry: Used as a model compound for studying DNA minor groove binders and their interactions with nucleophiles.

Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.

Mécanisme D'action

Le chlorhydrate de brostallicine exerce ses effets en se liant à la gouttière mineure de l’ADN à des séquences riches en TA. Cette liaison perturbe la structure de l’ADN, entraînant l’inhibition de la réplication et de la transcription de l’ADN. L’activité du composé est renforcée lors de sa liaison au glutathion, qui forme un complexe réactif pouvant interagir davantage avec l’ADN .

Composés similaires :

Distamycine A : Un liant de la gouttière mineure de l’ADN de première génération présentant des caractéristiques structurelles similaires.

Tallimustine : Un autre liant de la gouttière mineure de l’ADN doté d’une puissante activité anticancéreuse mais d’une myélotoxicité plus élevée.

Carselezin : Un agent de liaison à l’ADN doté d’un mécanisme d’action différent.

Unicité du chlorhydrate de brostallicine : Le chlorhydrate de brostallicine se distingue par sa myélotoxicité réduite par rapport aux autres liants de la gouttière mineure de l’ADN. Son activité est considérablement renforcée dans les tumeurs présentant des taux élevés de glutathion, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Comparaison Avec Des Composés Similaires

Distamycin A: A first-generation DNA minor groove binder with similar structural features.

Tallimustine: Another DNA minor groove binder with potent anticancer activity but higher myelotoxicity.

Carselezin: A DNA-binding agent with a different mechanism of action.

Uniqueness of Brostallicin Hydrochloride: this compound stands out due to its reduced myelotoxicity compared to other DNA minor groove binders. Its activity is significantly enhanced in tumors with high levels of glutathione, making it a promising candidate for targeted cancer therapy .

Propriétés

Numéro CAS |

203258-38-2 |

|---|---|

Formule moléculaire |

C30H36BrClN12O5 |

Poids moléculaire |

760.0 g/mol |

Nom IUPAC |

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C30H35BrN12O5.ClH/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33;/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35);1H |

Clé InChI |

IPKHXIAPPAKHTB-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl |

SMILES isomérique |

CN1C=C(C=C1C(=O)NCCN=C([NH3+])N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.[Cl-] |

SMILES canonique |

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

203258-38-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PNU166196; 4(2bromoacrylamido)N(5(5(5(2guanidinoethylcarbamoyl)1methyl 1Hpyrrol3ylcarbamoyl)1methyl1Hpyrrol3ylcarbamoyl)1methyl1H pyrrol3yl)1methyl1Hpyrrole2carboxamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

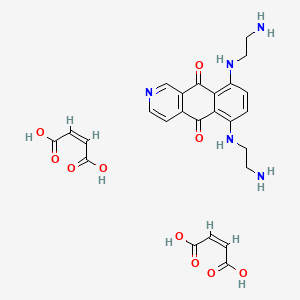

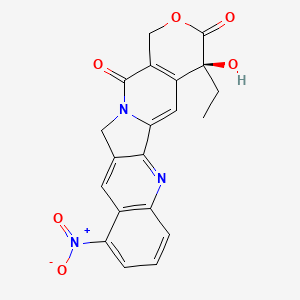

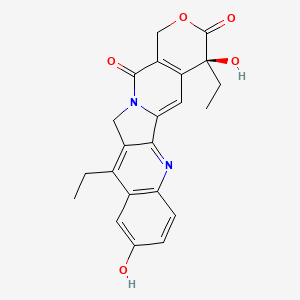

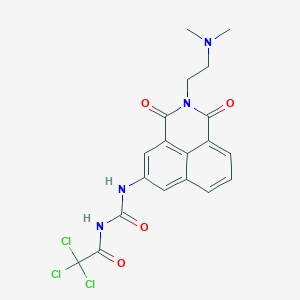

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)